3-Chloro-2-ethoxy-6-fluoropyridine
Description
Significance of Pyridine (B92270) Heterocycles in Advanced Chemical Synthesis
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic chemistry. wikipedia.orgnih.gov Its unique electronic properties and the ability of the nitrogen atom to act as a base and a nucleophile make the pyridine scaffold a versatile platform for the synthesis of complex molecules. Pyridine rings are integral components in a wide array of pharmaceuticals, agrochemicals, and materials. wikipedia.org The capacity to introduce a variety of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial in the design of new drugs and functional materials.
Strategic Roles of Halogen and Alkoxy Substituents in Pyridine Reactivity
The introduction of halogen and alkoxy groups onto the pyridine ring dramatically influences its chemical behavior. Halogen atoms, being electronegative, withdraw electron density from the ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. The position of the halogen is critical; for instance, halogens at the 2- and 4-positions are particularly prone to displacement by nucleophiles. The nature of the halogen also plays a role, with fluorine often being the most reactive towards nucleophilic attack due to the high polarity of the C-F bond.
Alkoxy groups, on the other hand, are generally considered electron-donating through resonance, which can activate the pyridine ring towards electrophilic substitution. However, their inductive effect is electron-withdrawing. The interplay of these electronic effects, combined with the steric bulk of the alkoxy group, provides a powerful tool for directing the outcome of chemical reactions. For example, the presence of an alkoxy group at the 2-position can influence the regioselectivity of further substitutions. A study on the reactivity of 2-fluoro- and 2-chloropyridines with sodium ethoxide demonstrated that the 2-fluoropyridine (B1216828) reacts significantly faster, highlighting the activating effect of the fluorine substituent in nucleophilic substitution. epfl.ch
Contextualization of 3-Chloro-2-ethoxy-6-fluoropyridine within Functionalized Pyridine Chemistry
This compound is a prime example of a polyfunctionalized pyridine, incorporating both halogen and alkoxy substituents. Its structure suggests a complex reactivity profile. The fluorine atom at the 6-position and the chlorine atom at the 3-position are expected to withdraw electron density, making the ring electron-deficient. The ethoxy group at the 2-position, while having an electron-withdrawing inductive effect, can donate electron density through resonance.
The presence of these substituents at specific positions opens up possibilities for selective chemical transformations. For instance, the fluorine atom at the 6-position is anticipated to be the most susceptible to nucleophilic attack. The chlorine at the 3-position is less activated towards nucleophilic substitution but can participate in other reactions, such as metal-catalyzed cross-coupling reactions. The ethoxy group at the 2-position can influence the reactivity of the adjacent positions and may itself be a target for cleavage under certain conditions.
While detailed research findings on the specific synthesis and reactivity of this compound are not extensively available in public literature, its structure places it firmly within a class of compounds that are of high interest for the synthesis of novel, complex molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the chloro, ethoxy, and fluoro groups provides multiple handles for further chemical modification, making it a valuable synthetic intermediate.
Structure
3D Structure
Properties
CAS No. |
858675-65-7 |
|---|---|
Molecular Formula |
C7H7ClFNO |
Molecular Weight |
175.59 g/mol |
IUPAC Name |
3-chloro-2-ethoxy-6-fluoropyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-2-11-7-5(8)3-4-6(9)10-7/h3-4H,2H2,1H3 |
InChI Key |
JTKBICYGEFBLES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)F)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro 2 Ethoxy 6 Fluoropyridine and Analogues
Direct Functionalization and Regioselective Synthesis
The modification of an existing pyridine (B92270) ring is a primary strategy for synthesizing substituted pyridines. This approach relies on the inherent reactivity of the pyridine core, which can be precisely controlled through various techniques to install substituents at desired positions.
Regioselective Metalation Strategies for Halogenated Pyridines
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of halogenated pyridines, metalation allows for the introduction of a wide array of electrophiles at specific positions, guided by the directing effects of both the ring nitrogen and existing substituents.
The regioselectivity of the deprotonation is heavily influenced by the nature of the substituents already on the pyridine ring and the choice of the metalating agent. znaturforsch.com Strong bases such as lithium amides, like lithium diisopropylamide (LDA), or alkyllithium reagents are commonly used at low temperatures to achieve regioselective deprotonation. znaturforsch.comznaturforsch.com For instance, the metalation of various dichloropyridines with LDA leads to specific lithiated intermediates that can be trapped with electrophiles to yield highly functionalized products. znaturforsch.com
More recently, the use of TMP (2,2,6,6-tetramethylpiperidyl) bases, often in combination with metals like magnesium or zinc, has offered milder reaction conditions and greater tolerance for sensitive functional groups. znaturforsch.comingentaconnect.com Reagents such as TMPMgCl·LiCl have proven effective for the magnesiation of halogenated pyridines. The directing ability of substituents like halogens, alkoxy groups, and even more complex directing groups determines the site of C-H activation. thieme-connect.de These reactions are often kinetically controlled, with steric and electronic factors dictating the position of metalation. thieme-connect.de
Table 1: Examples of Regioselective Metalation on Substituted Pyridines
| Pyridine Substrate | Metalating Agent | Position of Metalation | Reference |
|---|---|---|---|
| Dichloropyridines | LDA | Varies based on Cl positions | znaturforsch.com |
| 2-Bromoquinoline | TMPMgCl·LiCl | C3 (ortho to N) | thieme-connect.de |
| 2,6-Dichloropyridine | TMPMgCl·LiCl | C3 | thieme-connect.de |
Halogen-Metal Exchange Reactions in the Synthesis of 3-Chloro-2-ethoxypyridine (B70323) Derivatives
Halogen-metal exchange is a fundamental and widely used reaction in organometallic chemistry for converting an organic halide into an organometallic species. wikipedia.org This reaction is typically very fast, kinetically controlled, and its rate depends on the halogen, with the general trend being I > Br > Cl. wikipedia.orgharvard.edu This method is particularly valuable for preparing organolithium or organomagnesium reagents from halogenated pyridines, which can then react with various electrophiles.
The synthesis of derivatives of 3-chloro-2-ethoxypyridine can be achieved through this methodology. Research has demonstrated the selective lithiation of 3-chloro-2-ethoxypyridine, which can be followed by transmetalation to form diorganomagnesium reagents. researchgate.net This process often involves using alkyllithium reagents like n-butyllithium (n-BuLi) or organomagnesium reagents such as isopropylmagnesium chloride (iPrMgCl), frequently complexed with lithium chloride to enhance reactivity and solubility. znaturforsch.comwikipedia.org The choice of reagent and reaction conditions, especially low temperatures, is critical to ensure that the exchange occurs chemoselectively without undesired side reactions with other functional groups present in the molecule. tcnj.edu
The resulting organometallic intermediate, for example, a lithiated or magnesiated pyridine, is a potent nucleophile. It can be used in subsequent cross-coupling reactions (e.g., Negishi or Kumada couplings) or quenched with a variety of electrophiles to introduce new functional groups at the position of the original halogen atom. znaturforsch.comresearchgate.net
Table 2: Common Reagents for Halogen-Metal Exchange
| Exchange Reagent | Typical Substrate | Resulting Intermediate | Key Features | Reference |
|---|---|---|---|---|
| n-Butyllithium | Aryl Bromide/Iodide | Aryllithium | Very common, requires low temp. | tcnj.edu |
| t-Butyllithium | Aryl Bromide/Iodide | Aryllithium | More reactive than n-BuLi | harvard.edu |
| iPrMgCl·LiCl | Aryl Bromide/Iodide | Arylmagnesium | Tolerates more functional groups | wikipedia.org |
Nucleophilic Aromatic Substitution (SNAr) as a Route to Ethoxy- and Fluoro-Pyridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a key pathway for the functionalization of electron-deficient aromatic systems like pyridine. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate (a Meisenheimer complex), although recent studies suggest some reactions may be concerted. libretexts.orgnih.gov The presence of the ring nitrogen atom activates the pyridine ring towards nucleophilic attack, particularly at the α (2,6) and γ (4) positions.
This strategy is highly effective for introducing ethoxy and fluoro groups onto a pyridine scaffold. The reactivity of the leaving group is a critical factor, with fluoride (B91410) being an excellent leaving group in SNAr reactions, often displaced more readily than chloride. A study comparing the reactivity of 2-fluoropyridine (B1216828) and 2-chloropyridine (B119429) towards sodium ethoxide found that the 2-fluoropyridine reacts approximately 320 times faster than its chloro counterpart, highlighting the utility of fluoropyridines as precursors to ethoxy-pyridines. researchgate.net
Conversely, a fluorine atom can be introduced onto the pyridine ring via SNAr by displacing a suitable leaving group, such as a nitro group, with a fluoride source like cesium fluoride (CsF). mdpi.com The synthesis of methyl 3-fluoropyridine-4-carboxylate from the corresponding 3-nitro precursor demonstrates the viability of this approach. mdpi.com Therefore, SNAr provides a dual strategy: using a fluoropyridine to synthesize an ethoxy-pyridine or using another activated pyridine to synthesize a fluoropyridine.
Table 3: SNAr Reactions for Ethoxy- and Fluoro-Pyridine Synthesis
| Pyridine Substrate | Nucleophile | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| 2-Halopyridines (F, Cl) | Sodium Ethoxide | 2-Ethoxypyridine | F is a much better leaving group than Cl (320x faster) | researchgate.net |
| Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride (CsF) | 3-Fluoropyridine derivative | The nitro group can be displaced by fluoride | mdpi.com |
Pyridine Ring Construction and Cyclization Approaches
In contrast to modifying an existing ring, de novo synthesis involves constructing the pyridine ring from acyclic precursors. This bottom-up approach is fundamental in organic chemistry and offers access to substitution patterns that may be difficult to achieve through direct functionalization.
Utilization of Trifluoromethyl-Containing Building Blocks in Pyridine Synthesis
While the target compound features a fluoro-substituent, the synthesis of trifluoromethylpyridines (TFMP) provides valuable insight into pyridine ring construction using fluorinated building blocks. nih.govjst.go.jp This method is one of the primary industrial routes to TFMP derivatives, which are important in agrochemicals and pharmaceuticals. nih.govresearchoutreach.org
The strategy involves a cyclocondensation reaction using a small, commercially available molecule that already contains a trifluoromethyl (CF₃) group. jst.go.jp These building blocks are typically highly functionalized to facilitate the ring-forming reaction. This approach ensures the unambiguous placement of the CF₃ group in the final pyridine product.
Table 4: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis
| Building Block | Chemical Name | Reference |
|---|---|---|
| CF₃COCH₂CO₂Et | Ethyl 4,4,4-trifluoro-3-oxobutanoate | jst.go.jp |
| CF₃COCl | 2,2,2-Trifluoroacetyl chloride | jst.go.jp |
| EtOCH=C(CF₃)C(O)Me | (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | jst.go.jp |
Cyclocondensation Reactions for Pyridine Ring Formation
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing versatile routes to the pyridine core. acsgcipr.org These reactions typically involve the condensation of components that together provide the necessary carbon and nitrogen atoms to form the aromatic ring. baranlab.org
A classic example is the Hantzsch pyridine synthesis, a multi-component reaction that traditionally combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to produce a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org Many modern variations of this and other cyclocondensation reactions exist, offering access to a wide diversity of substituted pyridines. researchgate.net
Other approaches include the reaction of 1,5-dicarbonyl compounds with ammonia or hydroxylamine, followed by oxidation or dehydration to achieve aromatization. baranlab.org More complex cyclocondensations can involve precursors like β-enaminodiketones reacting with amino-heterocycles or other dinucleophiles to build fused or substituted pyridine systems. nih.gov The choice of starting materials directly dictates the substitution pattern of the final pyridine product, making cyclocondensation a highly adaptable synthetic strategy. researchgate.netnih.gov
Post-Synthetic Derivatization and Halogen Interconversion
Post-synthetic derivatization is a cornerstone of medicinal and materials chemistry, allowing for the late-stage modification of complex molecules to fine-tune their properties. For halogenated pyridines, this often involves the interconversion of halogens or the functionalization of existing substituents.
Selective Fluorination and Chlorine/Fluorine Exchange Methods for Pyridines
The introduction of fluorine into a pyridine ring can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability. Selective fluorination and halogen exchange (Halex) reactions are primary methods for achieving this.
Nucleophilic aromatic substitution (SNAr) is a common pathway for these transformations. The reactivity of halopyridines in SNAr reactions is highly dependent on the nature of the halogen and its position on the ring. Fluorine's high electronegativity makes 2- and 4-fluoropyridines particularly susceptible to nucleophilic attack, rendering them valuable synthetic intermediates. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. acs.orgnih.gov
A classic Halex reaction involves the displacement of a chlorine atom with a fluoride ion. This is often accomplished using alkali metal fluorides like cesium fluoride (CsF) or potassium fluoride (KF) in polar aprotic solvents at elevated temperatures. chemicalbook.com A notable example is the synthesis of 3-chloro-2-fluoropyridine (B73461) from 2,3-dichloropyridine. chemicalbook.com
More recent advancements have enabled these transformations under milder conditions. The use of in situ generated anhydrous tetrabutylammonium (B224687) fluoride (NBu₄F) allows for high-yielding fluorination of chloropyridines at room temperature, providing a significant advantage over traditional methods that require temperatures of 100°C or higher. acs.org
Direct C-H fluorination offers an alternative route that avoids the pre-installation of a leaving group. Reagents like silver(II) fluoride (AgF₂) have been shown to selectively fluorinate pyridines and diazines at the position adjacent (alpha) to the ring nitrogen at ambient temperature. nih.govnih.gov This method is highly site-selective and tolerates a wide range of functional groups. acs.orgnih.gov
| Reaction Type | Reagents & Conditions | Substrate Example | Product Example | Key Findings | Source |
| Halex Reaction | CsF, DMSO, 110°C | 2,3-Dichloropyridine | 3-Chloro-2-fluoropyridine | Demonstrates classic halogen exchange via SNAr. | chemicalbook.com |
| Mild Fluorination | Anhydrous NBu₄F | Substituted Chloropyridines | Fluorinated Pyridines | Enables high-yielding fluorination at room temperature. | acs.org |
| C-H Fluorination | AgF₂ | Substituted Pyridines | 2-Fluoropyridines | Provides exclusive selectivity for fluorination adjacent to nitrogen. | acs.orgnih.gov |
Ether Cleavage and Subsequent Functionalization of Alkoxypyridines
The alkoxy group in compounds like 3-chloro-2-ethoxy-6-fluoropyridine can be a synthetic handle for further derivatization. Cleavage of the ether bond provides access to the corresponding hydroxypyridine, a versatile intermediate for introducing new functionalities.
Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.org The choice of reagent and conditions depends on the ether's structure. Strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are commonly used. masterorganicchemistry.commasterorganicchemistry.com
For aryl alkyl ethers, including ethoxypyridines, the cleavage mechanism is specific. The ether oxygen is first protonated by the strong acid, making it a good leaving group. libretexts.org A nucleophile (e.g., Br⁻ or I⁻) then attacks the carbon of the alkyl group in an SN2 reaction. masterorganicchemistry.comlibretexts.org The carbon-oxygen bond of an aromatic ring is significantly stronger and not susceptible to SN2 attack. libretexts.org Consequently, the reaction will always cleave the alkyl-oxygen bond, yielding a hydroxypyridine and an alkyl halide. libretexts.org
Mechanism of Aryl Alkyl Ether Cleavage:
Protonation: The ether oxygen is protonated by a strong acid (e.g., HBr).
Nucleophilic Attack: The halide anion (Br⁻) performs an SN2 attack on the less sterically hindered ethyl group.
Product Formation: The C-O bond is broken, resulting in the formation of a 3-chloro-6-fluoro-2-hydroxypyridine and ethyl bromide.
The resulting hydroxypyridine can then undergo a variety of subsequent functionalization reactions, serving as a precursor for new analogues.
| Reagent Type | Examples | Mechanism with Alkoxypyridines | Products | Notes | Source |
| Strong Hydrohalic Acids | HI, HBr | SN2 attack on the alkyl group after protonation of the ether oxygen. | Hydroxypyridine + Alkyl Halide | The most common method for ether cleavage. Excess acid can convert product alcohols to alkyl halides, but not phenols/hydroxypyridines. | masterorganicchemistry.commasterorganicchemistry.comlibretexts.org |
| Lewis Acids | BBr₃ | Forms a complex with the ether oxygen, followed by nucleophilic attack. | Hydroxypyridine + Alkyl Halide | A strong reagent for cleaving ethers, often used under milder conditions than HBr or HI. | masterorganicchemistry.com |
Continuous Flow Methodologies in Halogenated Pyridine Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, including halogenated pyridines. This approach offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. rsc.org
The primary benefits of flow chemistry stem from the use of microreactors or tube reactors, which feature high surface-area-to-volume ratios. This allows for exceptional control over reaction parameters such as temperature and mixing. rsc.orgrsc.org
Key Advantages of Flow Chemistry in Halogenated Pyridine Synthesis:
Enhanced Safety: Halogenation reactions, especially with reagents like elemental fluorine (F₂) or chlorine (Cl₂), are often highly exothermic and involve toxic materials. In a flow system, only small amounts of reagents are reacting at any given moment, minimizing the risks of thermal runaway and exposure. rsc.org
Improved Selectivity: The precise temperature control and rapid mixing achievable in flow reactors can suppress the formation of byproducts, leading to higher selectivity and yields. This is particularly beneficial for reactions that are sensitive to temperature fluctuations. rsc.org
Access to Novel Reactivity: Flow chemistry enables reactions that are difficult or impossible to perform in batch mode. For example, the generation and use of highly reactive and unstable intermediates, such as lithiated pyridines for subsequent functionalization, can be managed effectively due to short residence times and precise temperature control. rsc.org
Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer period or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward and safer than increasing the size of a batch reactor. rsc.org
Classic multicomponent reactions for pyridine synthesis, such as the Bohlmann-Rahtz and Hantzsch syntheses, have been successfully adapted to continuous flow platforms, often incorporating microwave or conductive heating to accelerate reaction rates and improve yields. technologynetworks.comnih.govresearchgate.net
| Advantage | Description | Relevance to Halogenated Pyridines | Source |
| Safety | Small reaction volumes minimize risks associated with hazardous reagents (e.g., F₂, Cl₂) and exothermic reactions. | Direct halogenation can be performed with greater control. | rsc.org |
| Heat & Mass Transfer | Superior control over temperature and mixing leads to fewer byproducts and higher yields. | Improves regioselectivity in halogenation and substitution reactions. | rsc.orgrsc.org |
| Novel Reactivity | Enables the use of unstable intermediates (e.g., lithiated pyridines) due to short residence times. | Allows for divergent functionalization pathways that are challenging in batch. | rsc.org |
| Scalability | Production can be increased by extending run time or numbering-up reactors, avoiding issues with large-scale batch reactors. | Facilitates efficient manufacturing of pyridine-based intermediates. | rsc.orgtechnologynetworks.com |
Mechanistic Investigations and Reactivity Profiles of 3 Chloro 2 Ethoxy 6 Fluoropyridine Systems
Pyridyne Intermediates in 3-Chloro-2-ethoxypyridine (B70323) Transformations
Highly reactive and transient pyridyne intermediates offer a powerful method for the difunctionalization of the pyridine (B92270) core. The generation and subsequent trapping of these species from 3-chloro-2-ethoxypyridine analogues provide a direct route to complex, polysubstituted pyridines.
Generation and Trapping of 3,4-Pyridyne Intermediates from 3-Chloro-2-ethoxypyridine Analogues
The generation of a 3,4-pyridyne intermediate from a readily available precursor like 3-chloro-2-ethoxypyridine represents an efficient strategy for synthesizing highly decorated pyridines. rsc.orgnih.gov A common and effective method involves a sequence of regioselective lithiation followed by transmetalation and elimination. rsc.orgnih.gov
The process begins with the regioselective lithiation of 3-chloro-2-ethoxypyridine at the C4 position using a strong base such as n-butyllithium (n-BuLi). rsc.orgnih.gov The resulting 4-lithiated pyridine is then treated with an organomagnesium halide (e.g., RMgBr·LiCl) at low temperatures. This step leads to a transmetalation, forming a mixed diorganomagnesium species. rsc.orgnih.gov Upon heating, this intermediate undergoes elimination of the magnesium salts to generate the transient 3,4-pyridyne. rsc.orgnih.gov The pyridyne is then trapped in situ by the organomagnesium reagent, which adds regioselectively to the C4 position. A final quench with an electrophile functionalizes the C3 position, yielding a 2,3,4-trisubstituted pyridine. rsc.orgnih.gov
| Step | Reagents & Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 1. Lithiation | n-BuLi, THF, -78°C | 4-Lithio-3-chloro-2-ethoxypyridine | rsc.orgnih.gov |
| 2. Transmetalation | RMgBr·LiCl, -78°C | Mixed diorganomagnesium species | rsc.orgnih.gov |
| 3. Pyridyne Formation | Heat to 75°C, 1h | 2-Ethoxy-3,4-pyridyne | rsc.orgnih.gov |
| 4. Trapping/Quench | Regioselective addition of RMgX followed by electrophile (E-X) | 2,3,4-Trisubstituted Pyridine | rsc.orgnih.gov |
Regioselectivity of Nucleophilic Additions to Pyridynes
The regioselectivity of nucleophilic additions to unsymmetrical pyridynes is a critical factor determining their synthetic utility. The "aryne distortion model" provides a framework for predicting this regioselectivity. nih.govescholarship.org This model posits that substituents on the aryne ring can distort the triple bond, leading to one carbon atom being more electrophilic and thus more susceptible to nucleophilic attack. nih.gov
In the case of unsubstituted 3,4-pyridynes, there is only minor distortion, resulting in poor regioselectivity upon nucleophilic attack, with additions occurring at both C3 and C4. nih.gov However, the introduction of substituents can significantly influence and even reverse the selectivity. For instance, a 5-bromo-3,4-pyridyne shows a reversal in selectivity, favoring nucleophilic addition at the C3 position. nih.gov
For the 3,4-pyridyne generated from 3-chloro-2-ethoxypyridine, the C2-ethoxy group plays a crucial coordinating role. rsc.orgnih.gov This coordination directs the addition of the organomagnesium nucleophile preferentially to the C4 position. The resulting 3-magnesiated pyridine intermediate is stabilized, leading to the regioselective formation of the 4-substituted product after quenching. rsc.orgnih.gov This directing effect overcomes the typically poor regioselectivity of 3,4-pyridynes and allows for the controlled synthesis of specific isomers. nih.gov In contrast, studies on the closely related 3,4-piperidyne intermediate, which lacks aromaticity, show that nucleophilic additions with agents like imidazole (B134444) and morpholine (B109124) occur exclusively at the C4 position. nih.gov
| Pyridyne Intermediate | Nucleophile/Trapping Agent | Major Addition Site | Observed Regioselectivity (Ratio) | Reference |
|---|---|---|---|---|
| 3,4-Pyridyne | N-Methylaniline | C4 (slight preference) | Not specified | nih.gov |
| 5-Bromo-3,4-pyridyne | N-Methylaniline | C3 | 5.8 : 1 (C3:C4) | nih.gov |
| 5-Bromo-3,4-pyridyne | Morpholine | C3 | 2.9 : 1 (C3:C4) | nih.gov |
| 2-Ethoxy-3,4-pyridyne | Arylmagnesium Halide | C4 | Regioselective | rsc.orgnih.gov |
| N-Boc-3,4-piperidyne | Imidazole | C4 | Exclusive | nih.gov |
Metal-Catalyzed Transformations
Metal catalysis provides a versatile platform for modifying halogenated pyridine systems, enabling reactions such as C-H activation, radical cyclizations, and hydrogenation, which are often difficult to achieve through other means.
C-H Activation in Pyridine Derivatives
Direct C-H functionalization is a highly desirable transformation in synthetic chemistry, offering an atom-economical way to modify molecular scaffolds. However, the site-selective C-H functionalization of pyridines presents a significant challenge due to the presence of multiple, electronically distinct C-H bonds and the potential for catalyst inhibition by the nitrogen lone pair. acs.org
Classical methods like the Minisci reaction often require harsh, strongly acidic conditions and can suffer from a lack of regioselectivity between the C2 and C4 positions. acs.org To overcome these limitations, modern strategies often involve the pre-functionalization of the pyridine nitrogen. The use of N-functionalized pyridinium (B92312) salts, for example, has emerged as a powerful approach. acs.org This strategy modifies the electronic properties of the ring, enhancing both reactivity and selectivity, and allows for reactions to proceed under mild, acid-free conditions. acs.org This approach can provide exquisite regiocontrol for C2 or C4 functionalization, making it suitable for the late-stage modification of complex molecules. acs.orgrsc.org
Radical Cyclization Pathways Involving Halogenated Pyridines
Radical reactions offer a complementary approach to ionic pathways for the functionalization of pyridine rings. Halogenated pyridines are excellent precursors for generating pyridyl radicals, which can then participate in a variety of transformations, including cyclizations. nih.govnih.gov
One strategy involves the single-electron reduction of a halopyridine to form a pyridyl radical in a regiospecific manner. nih.gov This radical can then undergo subsequent reactions, such as addition to an alkene. Another powerful application is intramolecular radical cyclization. For example, o-bromophenyl-substituted pyrrolylpyridinium salts can undergo intramolecular arylation via a radical pathway using tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator like AIBN. nih.gov This process allows for the synthesis of complex, fused polyheterocyclic systems containing both pyrrole (B145914) and pyridine rings. nih.gov The choice of halogen on the precursor can be used to control the selectivity of the cyclization process. nih.gov
Hydrogenation and Dearomatization of Fluorinated Pyridines
The reduction of the pyridine ring to form the corresponding piperidine (B6355638) is a critical transformation, as the fluorinated piperidine motif is highly valued in pharmaceutical research. nih.gov However, the hydrogenation of fluorinated pyridines can be challenging, often complicated by catalyst poisoning or undesired hydrodefluorination side reactions. nih.gov
Several effective metal-catalyzed methods have been developed to address this. One robust protocol utilizes a heterogeneous palladium catalyst, specifically Pd(OH)₂ on carbon, in the presence of an acid like HCl. nih.govacs.org This system enables the cis-selective hydrogenation of a wide range of fluorinated pyridines to yield fluorinated piperidines, showing chemoselectivity by tolerating other aromatic systems. nih.govacs.org
An alternative strategy is a one-pot dearomatization-hydrogenation (DAH) process catalyzed by rhodium complexes. nih.govspringernature.com This method first uses a reagent like pinacol (B44631) borane (B79455) (HBpin) to dearomatize the fluoropyridine, forming diene intermediates. springernature.com These intermediates are then hydrogenated in the same pot, leading to the formation of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This DAH strategy successfully avoids common side reactions and provides access to valuable, stereochemically defined building blocks. nih.govspringernature.com Additionally, electrocatalytic methods using catalysts like carbon-supported Rhodium have been developed for the hydrogenation of pyridines at ambient temperature and pressure. acs.org
| Catalytic System | Key Reagents & Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Palladium-catalyzed Hydrogenation | Pd(OH)₂/C, H₂, HCl, MeOH | (Multi)fluorinated piperidines | Robust, cis-selective, chemoselective over other arenes | nih.govacs.org |
| Rhodium-catalyzed DAH | [Rh-carbene catalyst], HBpin, H₂, THF | all-cis-(Multi)fluorinated piperidines | Highly diastereoselective, one-pot process | nih.govspringernature.com |
| Electrocatalytic Hydrogenation | Rh/C cathode, AEM electrolyzer, H₂O | Piperidines | Ambient temperature and pressure, no additives in catholyte | acs.org |
Influence of Substituents on Pyridine Reactivity
The presence of chloro, ethoxy, and fluoro groups on the pyridine ring at positions 3, 2, and 6 respectively, imparts a complex reactivity pattern. This is a consequence of the combination of inductive and mesomeric (resonance) effects of each substituent, which collectively modulate the electron density of the pyridine nucleus.
Electronic and Inductive Effects of Chloro, Ethoxy, and Fluoro Groups on Pyridine Ring Activation
The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. This electron deficiency is further modulated by the substituents. Both the chlorine and fluorine atoms are highly electronegative and exert strong electron-withdrawing inductive effects (-I effect). This significantly decreases the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution (SNAr).
The fluoro group at the 6-position plays a particularly important role in activating the ring for nucleophilic attack. In SNAr reactions, the rate-determining step is typically the formation of a negatively charged intermediate (Meisenheimer complex). The high electronegativity of fluorine stabilizes this intermediate through its strong inductive effect. Furthermore, in the context of SNAr, the 2-fluoro group is known to be an excellent leaving group, often reacting significantly faster than its chloro analogue. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429).
The chloro group at the 3-position primarily acts as an electron-withdrawing group via induction, further deactivating the ring towards electrophiles and activating it towards nucleophiles. Its position meta to the nitrogen and ortho/para to the other substituents influences the regioselectivity of incoming reagents.
The table below summarizes the electronic effects of the individual substituents on a pyridine ring.
| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Ring Electron Density |
| Fluoro | 6 | Strong | Weak | Strongly Decreasing |
| Chloro | 3 | Strong | Weak | Strongly Decreasing |
| Ethoxy | 2 | Moderate | Strong | Slightly Decreasing to Increasing |
The net effect of these substituents makes the 3-Chloro-2-ethoxy-6-fluoropyridine ring highly susceptible to nucleophilic attack, particularly at the positions activated by the electron-withdrawing groups.
Stereochemical Considerations in Pyridine Functionalization
The regioselectivity of functionalization reactions on the this compound ring is dictated by the directing effects of the existing substituents. For nucleophilic aromatic substitution, the positions ortho and para to the activating groups (fluoro and chloro) are the most likely sites of attack.
Given the substitution pattern, the most probable sites for nucleophilic attack are C-2 and C-6, as they bear good leaving groups (ethoxy and fluoro, respectively) and are activated by the electron-withdrawing nature of the pyridine nitrogen and the other halogen. The exceptional leaving group ability of the fluoride (B91410) ion in SNAr reactions suggests that substitution at the C-6 position would be a highly favored pathway. The ethoxy group at C-2 can also be displaced, though likely at a different rate than the fluoride.
The chloro group at C-3 is less likely to be displaced in a typical SNAr reaction compared to the fluoro group at C-6. The directing influence of the substituents for electrophilic attack, though generally disfavored due to the electron-deficient nature of the ring, would likely direct incoming electrophiles to the less deactivated positions.
The stereochemical outcome of reactions at a chiral center introduced during functionalization would depend on the specific reaction mechanism and the nature of the reagents and catalysts involved. For instance, in reactions involving the side chain of a substituent, the existing stereochemistry of the pyridine core can influence the stereoselectivity of the transformation. However, without specific examples of such reactions on this particular molecule, a detailed analysis remains speculative.
The following table outlines the expected directing effects for nucleophilic aromatic substitution on the this compound system.
| Position of Attack | Activating/Deactivating Groups | Leaving Group Potential | Likelihood of Nucleophilic Substitution |
| C-6 | Fluoro (strong -I), Nitrogen | High (Fluoride) | High |
| C-2 | Ethoxy (+M, -I), Nitrogen | Moderate (Ethoxide) | Moderate |
| C-4 | Para to Fluoro and Chloro | None (Hydride) | Low |
| C-5 | Meta to Fluoro and Chloro | None (Hydride) | Very Low |
Information regarding "this compound" is not available in the public domain.
Extensive research has been conducted to gather information on the chemical compound "this compound" and its applications as a strategic synthetic intermediate. Despite a thorough search of scientific databases, academic journals, and patent literature, no specific, detailed findings on its use in the synthesis of polyfunctionalized pyridine derivatives, complex heterocycles, or as a precursor for target organic molecules could be located.
While the compound is listed by some chemical suppliers, indicating its availability as a potential building block in organic synthesis, there is a notable absence of published literature detailing its reactivity, derivatization strategies, or its incorporation into more complex chemical structures as outlined in the requested article.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided, detailed outline due to the lack of available data in the public domain. The specific synthetic pathways and research findings for "this compound" in the areas of interest appear to be undocumented or are part of proprietary research that has not been disclosed.
Applications of 3 Chloro 2 Ethoxy 6 Fluoropyridine and Its Derivatives As Strategic Synthetic Intermediates
Role in the Synthesis of Target Organic Molecules
Key Intermediates for Agrochemical Compounds
Halogenated pyridine (B92270) derivatives are fundamental components in a wide array of modern agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern of 3-Chloro-2-ethoxy-6-fluoropyridine offers multiple reactive sites, allowing for diverse chemical transformations and the introduction of various functional groups necessary for biological activity.
While direct public domain evidence explicitly detailing the use of this compound in the synthesis of commercialized agrochemicals is limited, the structural motifs present in this intermediate are found in numerous active ingredients. For instance, chlorinated and fluorinated methylpyridines are precursors to major pesticides. agropages.com The 2-chloro-6-trichloromethyl pyridine (CTC) is a key intermediate for chlorfenapyr (B1668718) and also serves as a nitrogen fertilizer synergist. agropages.com Further fluorination of CTC yields 2-fluoro-6-trifluoromethyl pyridine (FTF), an essential building block for herbicides like flupyrsulfuron-methyl-sodium and insecticides such as sulfoxaflor. agropages.com
The synthetic utility of related 2,3-disubstituted pyridines has been demonstrated through methods like directed metallation of 2-chloropyridine (B119429), enabling the synthesis of various functionalized pyridines that can be cyclized to form fused polyheterocycles. rsc.org This highlights the potential of intermediates like this compound to serve as a scaffold for novel agrochemical discovery. For example, herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid have been developed, showcasing the importance of the chloro-fluoro-pyridine core in creating potent herbicides. epo.orggoogle.com
The presence of the ethoxy group at the 2-position, a chloro group at the 3-position, and a fluoro group at the 6-position of the pyridine ring in this compound provides a unique combination of electronic and steric properties. This substitution pattern can influence the reactivity of the pyridine ring, facilitating selective functionalization at other positions, which is a critical aspect in the rational design of new agrochemical candidates.
Q & A
Q. What handling protocols mitigate decomposition of this compound during storage?
Q. How can I troubleshoot low yields in large-scale syntheses of this compound?
- Methodology : Optimize heat transfer using flow chemistry reactors to maintain consistent temperature during exothermic steps (e.g., chlorination). Scale purification via simulated moving bed (SMB) chromatography. Characterize intermediates in situ with PAT tools (e.g., Raman spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
